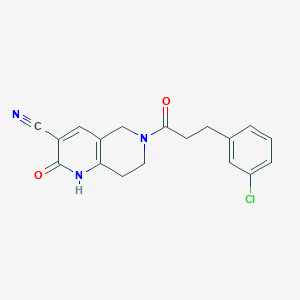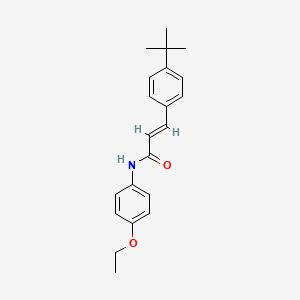
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A novel series of quinazolinone analogues, including those with trimethoxyphenyl moieties, demonstrated broad-spectrum antitumor activity against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. These compounds showed significant potency, in some cases outperforming the positive control, 5-fluorouracil, indicating their potential as anticancer agents. Molecular docking studies further supported their mechanism of action, suggesting inhibition of key kinases involved in tumor growth (Ibrahim A. Al-Suwaidan et al., 2016) source.
Antimicrobial and Anticancer Activities
Quinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for both antimicrobial and anticancer activities. These compounds displayed significant activity against various microbes and showed promising anticancer activity, particularly against specific cancer cell lines. Molecular docking studies were used to predict the compounds' interactions with biological targets, providing insight into their potential mechanisms of action (S. Mehta et al., 2019) source.
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro. This compound reduced viral load and increased survival rates in mice infected with Japanese encephalitis virus, suggesting its potential for treating viral encephalitis (Joydeep Ghosh et al., 2008) source.
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities. One compound, in particular, showed potent activity in these areas, with a lower ulcerogenic potential compared to aspirin, indicating its potential as a safer analgesic and anti-inflammatory agent (V. Alagarsamy et al., 2015) source.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one. This intermediate is then reacted with phthalic anhydride to form 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide, which is then reacted with 4-isopropylaniline to form the final product, 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "phthalic anhydride", "4-isopropylaniline" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one.", "Step 2: Reaction of 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide.", "Step 3: Reaction of 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide with 4-isopropylaniline in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide." ] } | |
Numéro CAS |
899900-56-2 |
Nom du produit |
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide |
Formule moléculaire |
C28H29N3O6 |
Poids moléculaire |
503.555 |
Nom IUPAC |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-17(2)18-10-12-19(13-11-18)29-25(32)16-30-22-9-7-6-8-21(22)27(33)31(28(30)34)20-14-23(35-3)26(37-5)24(15-20)36-4/h6-15,17H,16H2,1-5H3,(H,29,32) |
Clé InChI |
XZTKXPPHNMEJNR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)
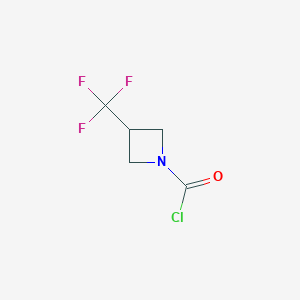
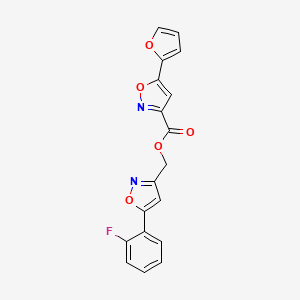
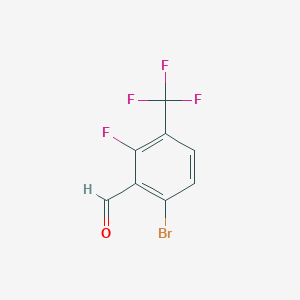

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)
![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)

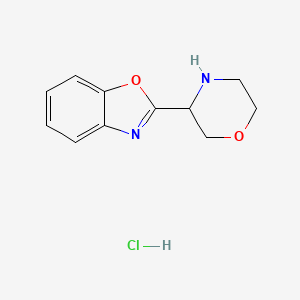
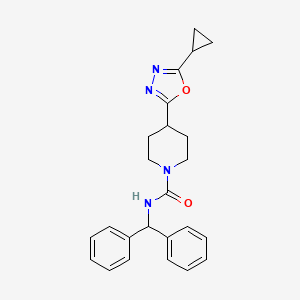
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2972619.png)
